molecular formula C21H21ClFNO3 B1325731 4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone CAS No. 898761-95-0

4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone

Cat. No.: B1325731
CAS No.: 898761-95-0
M. Wt: 389.8 g/mol
InChI Key: PEHZSZCYKXJYAC-UHFFFAOYSA-N
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Description

4-Chloro-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]-3-fluorobenzophenone is a complex organic compound with significant potential in various scientific fields Its structure features a benzophenone core substituted with chloro and fluoro groups, and a spirocyclic moiety containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the spirocyclic moiety can enhance binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic moiety and the benzophenone core can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability, improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-benzophenone: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.

  • **3-Fluoro-4’-[1,

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHZSZCYKXJYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643320
Record name (4-Chloro-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-95-0
Record name (4-Chloro-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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